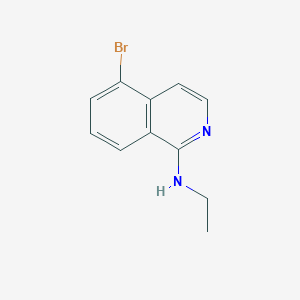![molecular formula C12H15N3O2 B7605550 [2-(5-甲氧基-1H-吲哚-3-基)-乙基]-脲](/img/structure/B7605550.png)
[2-(5-甲氧基-1H-吲哚-3-基)-乙基]-脲
描述
2-(5-methoxy-1H-indol-3-yl)ethylurea is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features an indole moiety substituted with a methoxy group at the 5-position and an ethylurea group at the 3-position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
科学研究应用
2-(5-methoxy-1H-indol-3-yl)ethylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes, owing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1H-indol-3-yl)ethylurea typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-methoxyindole, which can be obtained through the methylation of indole using methanol and a suitable catalyst.
Functional Group Introduction: The 5-methoxyindole is then subjected to a reaction with ethyl isocyanate to introduce the ethylurea group at the 3-position of the indole ring. This reaction is typically carried out under mild conditions, such as room temperature, in the presence of a base like triethylamine.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure 2-(5-methoxy-1H-indol-3-yl)ethylurea.
Industrial Production Methods
Industrial production of 2-(5-methoxy-1H-indol-3-yl)ethylurea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
2-(5-methoxy-1H-indol-3-yl)ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methoxy group.
作用机制
The mechanism of action of 2-(5-methoxy-1H-indol-3-yl)ethylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
5-methoxy-2-methyl-1H-indole-3-yl)acetic acid: Another indole derivative with a methoxy group at the 5-position and an acetic acid group at the 3-position.
2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine: An indole derivative with a methoxy group at the 5-position and a dimethylethanamine group at the 3-position.
Uniqueness
2-(5-methoxy-1H-indol-3-yl)ethylurea is unique due to the presence of the ethylurea group, which imparts distinct chemical and biological properties compared to other similar indole derivatives. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
属性
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)ethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-17-9-2-3-11-10(6-9)8(7-15-11)4-5-14-12(13)16/h2-3,6-7,15H,4-5H2,1H3,(H3,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYXKGUCRNDMFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-3-methyl-2-[(1-methyl-6-oxopyridazine-3-carbonyl)amino]butanoic acid](/img/structure/B7605474.png)

![(2R)-2-[(3-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B7605487.png)
![(2R)-2-[(4-chloro-1-ethylpyrrole-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B7605493.png)
![(2R)-2-(imidazo[1,2-a]pyridine-2-carbonylamino)-3-methylbutanoic acid](/img/structure/B7605500.png)
![(2R)-2-[(1,3-dimethylthieno[2,3-c]pyrazole-5-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B7605502.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-phenylpropyl)acetamide](/img/structure/B7605506.png)
![(2R)-2-[(2-hydroxy-2-phenylacetyl)amino]-3-methylbutanoic acid](/img/structure/B7605527.png)

![Ethyl 2-[[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]pentanoate](/img/structure/B7605534.png)
![N-(4-tert-butylphenyl)-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B7605535.png)
![(2R)-2-amino-3-methyl-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]butanamide](/img/structure/B7605542.png)


